Boc-D-Aza-OH (CHA)

Description

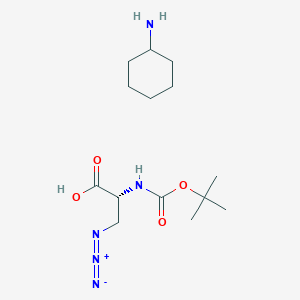

The exact mass of the compound Boc-D-Dap(N3).CHA (N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine salt) is 329.20630436 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-D-Aza-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Aza-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4.C6H13N/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14);6H,1-5,7H2/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTIDHZIISJNBU-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Aza-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-D-Aza-OH (CHA), a key reagent in bioconjugation and drug discovery.

Core Chemical Properties

Boc-D-Aza-OH (CHA), systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-3-azidopropanoic acid cyclohexylammonium salt, is a versatile building block widely utilized in peptide synthesis and click chemistry. The presence of a Boc protecting group allows for controlled, stepwise reactions, while the azido (B1232118) group enables highly specific and efficient conjugation through azide-alkyne cycloaddition reactions. The cyclohexylammonium (CHA) salt form enhances the compound's stability and handling properties.

Physicochemical Data

Quantitative data for Boc-D-Aza-OH (CHA) and a related compound are summarized in the table below for comparative analysis.

| Property | Value for Boc-D-Aza-OH (CHA) | Value for Boc-D-alanine (for comparison) |

| Molecular Formula | C₁₄H₂₇N₅O₄ | C₈H₁₅NO₄ |

| Molecular Weight | 329.40 g/mol [1][2] | 189.2 g/mol [3] |

| CAS Number | 2098496-96-7[1][2] | 7764-95-6[3] |

| Appearance | White to off-white powder[3] | White to off-white powder[3] |

| Melting Point | Data not available | 75 - 85 °C[3] |

| Solubility | Soluble in organic solvents (e.g., DMF, DCM)[4]; Insoluble in water[5] | Soluble in organic solvents; Insoluble in water[5] |

| Storage | Store at -20°C[2] | Store at 0 - 8 °C[3] |

Structural Information

The chemical structure of Boc-D-Aza-OH (CHA) is fundamental to its reactivity. The key functional groups are the Boc-protected amine, the carboxylic acid (as a cyclohexylammonium salt), and the azide (B81097).

Experimental Protocols

Detailed methodologies for the synthesis and application of Boc-D-Aza-OH (CHA) are provided below. These protocols are based on established procedures for similar compounds and reactions.

Synthesis of N-Boc-β-azido-D-alanine

The synthesis of the core molecule, N-Boc-β-azido-D-alanine, can be achieved from a suitable starting material like Boc-D-serine. A common route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide source.

Materials:

-

Boc-D-serine

-

Tosyl chloride or Mesyl chloride

-

Pyridine (B92270) or Triethylamine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Activation of the hydroxyl group: Dissolve Boc-D-serine in DCM and cool to 0°C. Add pyridine or triethylamine, followed by the dropwise addition of tosyl chloride or mesyl chloride. Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

-

Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated or mesylated intermediate.

-

Azide substitution: Dissolve the intermediate in DMF and add sodium azide. Heat the mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC).

-

Isolation of the azido acid: Cool the reaction mixture, add water, and extract with EtOAc. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-β-azido-D-alanine.

-

Salt formation: Dissolve the crude N-Boc-β-azido-D-alanine in a suitable solvent like diethyl ether or EtOAc. Add one equivalent of cyclohexylamine and stir. The Boc-D-Aza-OH (CHA) salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

References

An In-Depth Technical Guide to Boc-D-Aza-OH (CHA): Structure, Synthesis, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH (CHA), or Boc-D-azaleucine cyclohexylammonium salt, is a non-canonical amino acid derivative that serves as a critical building block in modern bioconjugation and peptide chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a D-configured alpha-carbon, and a side chain terminating in an azide (B81097) (N₃) group, makes it an invaluable tool for the site-specific modification of peptides and other biomolecules. The azide moiety acts as a chemical handle for highly efficient and specific "click chemistry" reactions, enabling the covalent linkage of various functionalities such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. This guide provides a comprehensive overview of the structure, properties, and applications of Boc-D-Aza-OH (CHA), with a focus on experimental protocols and quantitative data relevant to its use in research and development.

Structure and Chemical Formula

Boc-D-Aza-OH (CHA) is the cyclohexylammonium salt of N-α-Boc-protected D-azaleucine. The cyclohexylammonium (CHA) counter-ion enhances the stability and improves the handling characteristics of the free acid.

Chemical Structure:

The core components of the structure are:

-

Boc-protected amine: The tert-butyloxycarbonyl group provides acid-labile protection of the alpha-amino group, a cornerstone of the Merrifield solid-phase peptide synthesis (SPPS) strategy.

-

D-configuration: The stereochemistry at the alpha-carbon is 'D', which can be strategically used to increase peptide resistance to enzymatic degradation.

-

Azide functional group: The terminal azide (-N₃) on the side chain is the key functional group that enables bioorthogonal ligation via click chemistry.

-

Cyclohexylammonium salt: This salt formation improves the compound's crystallinity and shelf-life.

The chemical structure can be represented by the SMILES notation: NC1CCCCC1.--INVALID-LINK--(CN=[N+]=[N-])C(O)=O.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative properties of Boc-D-Aza-OH (CHA) is presented in Table 1. This data is essential for accurate reagent preparation and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₇N₅O₄ | [1][2][3] |

| Molecular Weight | 329.40 g/mol | [1][2][3] |

| CAS Number | 2098496-96-7 | [1][3] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at 2-8°C |

Table 1: Key Physicochemical Properties of Boc-D-Aza-OH (CHA).

Core Application: Peptide Synthesis and Click Chemistry

Boc-D-Aza-OH (CHA) is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a site-specific azide handle into a peptide sequence. The azide group is chemically inert during the standard steps of peptide synthesis but can be selectively reacted post-synthetically in a bioorthogonal manner. This two-step process involves the initial synthesis of the azide-containing peptide, followed by the "click" reaction with an alkyne-modified molecule.

Signaling Pathways and Experimental Workflows

The general workflow for utilizing Boc-D-Aza-OH (CHA) involves its incorporation into a peptide sequence via SPPS, followed by a click chemistry reaction to conjugate a molecule of interest. This process is outlined in the diagram below.

Caption: General workflow for incorporating Boc-D-Aza-OH and subsequent bioconjugation.

The two primary forms of click chemistry utilized are Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Comparison of CuAAC and SPAAC pathways for peptide modification.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Boc-D-Aza-OH (CHA) into a peptide sequence using manual Boc-SPPS, followed by a general protocol for a CuAAC reaction.

Protocol: Incorporation of Boc-D-Aza-OH into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide on a 4-methylbenzhydrylamine (B1223480) (MBHA) resin.

Materials:

-

MBHA resin

-

Boc-protected amino acids (including Boc-D-Aza-OH (CHA))

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous hydrogen fluoride (B91410) (HF) for cleavage (requires specialized apparatus)

-

Scavengers (e.g., p-cresol, p-thiocresol)

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard HBTU/DIEA activation method in DMF.

-

Boc Deprotection:

-

Wash the resin with DMF (3x).

-

Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

-

Wash the resin with DMF (3x).

-

-

Incorporation of Boc-D-Aza-OH (CHA):

-

Dissolve Boc-D-Aza-OH (CHA) (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (unreacted amines), repeat the coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Boc deprotection (Step 3).

-

Cleavage:

-

Dry the resin thoroughly under vacuum.

-

Cleave the peptide from the resin using anhydrous HF with appropriate scavengers at 0°C for 1 hour.

-

Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

-

-

Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the mass and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to the purified azide-peptide.

Materials:

-

Purified azide-peptide

-

Alkyne-modified molecule (e.g., a fluorescent dye with a terminal alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., a mixture of water and DMSO or t-butanol)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-peptide in the chosen solvent system.

-

Add the alkyne-modified molecule (1.5 eq.).

-

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄ (0.1 eq.) and sodium ascorbate (0.5 eq.) in water.

-

Reaction Initiation:

-

Add the sodium ascorbate solution to the peptide/alkyne mixture.

-

Add the CuSO₄ solution to initiate the reaction.

-

-

Incubation: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Quenching and Purification:

-

Once the reaction is complete, quench by adding EDTA to chelate the copper.

-

Purify the final conjugated peptide by RP-HPLC.

-

-

Final Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Conclusion

Boc-D-Aza-OH (CHA) is a versatile and powerful reagent for the synthesis of modified peptides. Its compatibility with standard Boc-SPPS protocols allows for the straightforward introduction of an azide functional group, which serves as a gateway for a wide range of bioconjugation applications through click chemistry. The detailed protocols and structured workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their synthetic and developmental endeavors. The ability to perform highly specific and efficient conjugations underpins its importance in creating advanced therapeutic peptides, diagnostic tools, and novel biomaterials.

References

A Technical Guide to Boc-D-Aza-Amino Acid Cyclohexylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH cyclohexylammonium salt represents a class of protected aza-amino acid building blocks crucial in modern peptidomimetic and drug discovery research. The nomenclature specifies a D-configured aza-amino acid where the α-carbon has been replaced by a nitrogen atom. This core structure is protected at one of the nitrogen atoms by a tert-butyloxycarbonyl (Boc) group, possesses a free carboxylic acid (-OH) moiety, and is supplied as a salt with cyclohexylamine (B46788) for improved stability and handling.

Aza-amino acids are valuable tools for modifying peptides to enhance their therapeutic properties. The replacement of the α-carbon with a nitrogen atom introduces significant changes to the peptide backbone, including altered bond angles, hydrogen bonding capabilities, and conformational preferences.[1][2] Incorporating D-amino acid analogs, including D-aza-amino acids, can further increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its biological half-life.[3] The Boc protecting group is an acid-labile group widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), allowing for stepwise assembly of peptide chains.[4][5][] The cyclohexylammonium salt form enhances the stability and handling characteristics of the acidic Boc-D-aza-amino acid.

This guide provides an in-depth overview of the synthesis, properties, and applications of this important class of compounds.

Physicochemical and Structural Data

Due to the generic nature of "Aza" in the compound name, specific quantitative data is not available for a single defined structure. However, the following table summarizes representative data for analogous compounds, providing an expected range of properties for a typical Boc-D-Aza-amino acid cyclohexylammonium salt.

| Property | Representative Value/Description |

| Appearance | White to off-white crystalline powder or solid. |

| Molecular Formula | Varies depending on the side chain (R-group) of the aza-amino acid. General Formula: C₁₀H₁₉N₂O₄ · C₆H₁₃N (for the simplest case, AzaGly, R=H) |

| Molecular Weight | Varies. For the AzaGly derivative: ~332.4 g/mol . |

| Melting Point | Typically in the range of 100-180 °C, but highly dependent on the specific side chain. |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMF. Limited solubility in water and non-polar solvents like hexane. The salt form improves solubility in polar protic solvents compared to the free acid. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. Keep dry. |

| Purity (Typical) | >98% (often determined by TLC or HPLC). |

Core Applications in Research and Development

Boc-D-Aza-amino acids are primarily utilized as building blocks in the synthesis of azapeptides, which are peptidomimetics with significant potential in drug development.

-

Enhanced Metabolic Stability : The replacement of the Cα-H bond with a nitrogen atom renders the adjacent peptide bond resistant to cleavage by proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][3]

-

Conformational Constraint : The presence of the aza-nitrogen atom introduces lone-pair repulsion and alters bond planarity, which can induce and stabilize specific secondary structures, such as β-turns.[7][8][9] This is critical for designing ligands with high affinity and selectivity for biological targets like receptors and enzymes.

-

Drug Design and Discovery : Azapeptides have been successfully incorporated into various therapeutic agents, including enzyme inhibitors and receptor agonists/antagonists.[10] The "aza-scan" methodology, where individual amino acids in a peptide sequence are systematically replaced by their aza-analogs, is a powerful tool for probing structure-activity relationships (SAR).[7][10]

Synthesis and Methodologies

The synthesis of Boc-D-Aza-amino acids is a multi-step process that requires careful control of protecting groups. While various strategies exist, a common approach involves the use of protected hydrazine (B178648) derivatives.

General Synthetic Workflow

The synthesis generally begins with a protected hydrazine, which is then elaborated to introduce the desired side chain and the carboxymethyl group before final deprotection and salt formation.

Caption: General workflow for the synthesis of Boc-D-Aza-OH cyclohexylammonium salt.

Experimental Protocols

Protocol: Synthesis of a Boc-Aza-Amino Acid Building Block via Submonomer Approach

This protocol is a representative example adapted from established literature for solid-phase azapeptide synthesis and illustrates the formation of the aza-amino acid precursor.[1][10] The synthesis of a specific D-enantiomer would require chiral starting materials or a chiral separation step.

Objective: To prepare a resin-bound N'-alkyl-N-(tert-butoxycarbonyl)semicarbazide, the core of a Boc-aza-amino acid.

Materials:

-

Fmoc-protected amino acid loaded resin (e.g., Fmoc-Gly-Wang resin)

-

Piperidine (B6355638) solution (20% in DMF)

-

tert-Butyl carbazate (B1233558) (Boc-NH-NH₂)

-

Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Aldehyde or ketone corresponding to the desired side chain (R-CHO or R₂-CO)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Acetic Acid

Methodology:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin (1.0 eq) in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Boc-Carbazate Coupling: Dissolve tert-butyl carbazate (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in DMF. Add the solution to the deprotected resin and agitate at room temperature for 4 hours. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Reductive Alkylation (Side Chain Introduction):

-

Swell the resin from step 3 in a 1% acetic acid solution in DMF.

-

Add the desired aldehyde or ketone (5.0 eq) and agitate for 1 hour to form the hydrazone.

-

Add sodium cyanoborohydride (5.0 eq) and agitate for an additional 12 hours.

-

Drain the solution and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

-

-

Cleavage and Salt Formation (for analysis or solution-phase use):

-

The protected aza-amino acid can be cleaved from the resin using trifluoroacetic acid (TFA).

-

Following cleavage and purification, the resulting Boc-Aza-OH free acid can be dissolved in a suitable solvent like diethyl ether.

-

Add one equivalent of cyclohexylamine dropwise with stirring.

-

The cyclohexylammonium salt will typically precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

-

Azapeptides in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Aza-amino acids are incorporated into peptide chains using standard SPPS protocols. The key difference is the coupling step, where the nucleophile is the terminal nitrogen of the hydrazine moiety rather than an α-amino group.

Caption: Incorporation of a Boc-D-Aza-amino acid into a peptide chain via SPPS.

Signaling Pathways and Logical Relationships

The primary value of azapeptides lies in their ability to mimic and sometimes improve upon the function of natural peptides. By replacing a key amino acid with its aza-analog, researchers can enhance stability while maintaining the crucial interactions needed for biological activity, such as binding to a G-protein coupled receptor (GPCR).

Caption: Azapeptides as stabilized ligands for modulating biological signaling pathways.

References

- 1. Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides [mdpi.com]

- 2. kirj.ee [kirj.ee]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aza-amino acid scan for rapid identification of secondary structure based on the application of N-Boc-aza(1)-dipeptides in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-D-Aza-OH (CHA) in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of N-Boc-D-azidoalanine cyclohexylammonium salt (Boc-D-Aza-OH (CHA)), a key reagent in the field of bioconjugation. With a focus on its role in the construction of antibody-drug conjugates (ADCs), this document outlines its physicochemical characteristics, provides detailed experimental protocols for its use in click chemistry, and illustrates the logical workflow of ADC synthesis.

Core Compound Data

Boc-D-Aza-OH (CHA) is a valuable building block in chemical synthesis, particularly for introducing an azide (B81097) functional group that can participate in bioorthogonal reactions. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, making it a versatile tool in the development of complex biomolecules.

| Parameter | Value | Reference |

| Molecular Weight | 329.40 g/mol | [1][2] |

| CAS Number | 2098496-96-7 | [2][3] |

Application in Antibody-Drug Conjugate (ADC) Synthesis

Boc-D-Aza-OH (CHA) serves as a critical linker component in the synthesis of ADCs.[4] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[4] The linker, which connects the antibody to the cytotoxic payload, is crucial for the stability and efficacy of the ADC.[5]

The azide group on Boc-D-Aza-OH (CHA) enables its conjugation to a payload or an antibody through "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[6][7] Specifically, this reagent can be used in two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, this reaction utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) which reacts readily with the azide without the need for a catalyst, thus avoiding potential cytotoxicity associated with copper.[6][8][]

The general workflow for synthesizing an ADC using an azide-containing linker derived from a reagent like Boc-D-Aza-OH (CHA) is depicted below.

Figure 1. A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are generalized protocols for the conjugation of an azide-containing biomolecule (such as an antibody modified with a linker derived from Boc-D-Aza-OH) to an alkyne-containing payload. The specific parameters may require optimization based on the properties of the antibody and payload.

This protocol is adapted for the bioconjugation of an azide-modified antibody to an alkyne-modified drug payload.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

Alkyne-modified drug payload, dissolved in an organic solvent like DMSO.

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).

-

Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 200 mM in water).

-

Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 100 mM in water).

-

Purification system (e.g., size-exclusion chromatography).

Methodology:

-

Reagent Preparation: In a reaction vessel, combine the azide-modified antibody with the alkyne-modified drug payload. A typical molar ratio is 1:4 to 1:10 (antibody to drug).[2]

-

Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.[2] Allow this mixture to stand for a few minutes.[2]

-

Initiation of Conjugation: Add the Cu(I)/THPTA complex to the antibody-drug mixture. Following this, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[2][3]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[2]

-

Purification: Once the reaction is complete, purify the resulting ADC using size-exclusion chromatography or another appropriate method to remove unreacted reagents and byproducts.[2]

This protocol describes a copper-free method for conjugating an azide-modified antibody with a drug linker containing a strained alkyne, such as DBCO.

Materials:

-

Azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-conjugated drug linker stock solution (e.g., in DMSO).

-

Purification system (e.g., desalting column, ultracentrifugal filter).

Methodology:

-

Buffer Exchange: Ensure the azide-conjugated antibody is in the correct reaction buffer (e.g., PBS, pH 7.4) by performing a buffer exchange using a desalting column.[10]

-

Reaction Setup: In a reaction vessel, combine the azide-conjugated antibody with the DBCO-drug linker. The final concentration of any organic solvent (like DMSO) should typically be kept low (e.g., under 5-10% v/v) to maintain the integrity of the antibody.[10][11]

-

Incubation: Incubate the reaction mixture for 2-6 hours at room temperature or 37°C.[1][10] The reaction time may vary depending on the specific reactants.

-

Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column.[10]

-

Concentration: Concentrate the purified ADC solution using an ultracentrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).[10]

The workflow for these experimental protocols can be visualized as follows:

Figure 2. A generalized experimental workflow for ADC conjugation via click chemistry.

References

- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 5. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorbyt.com [biorbyt.com]

- 8. Boc-D-Aza-OH (CHA) | 点击化学试剂 | MCE [medchemexpress.cn]

- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Boc-D-Aza-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-tert-butoxycarbonyl-D-azidoalanine cyclohexylammonium salt (Boc-D-Aza-OH (CHA)). The information presented herein is essential for the effective handling, storage, and application of this versatile reagent in research and development, particularly in the fields of peptide synthesis and click chemistry.

Introduction

Boc-D-Aza-OH (CHA) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an azido (B1232118) functional group on the side chain. The cyclohexylammonium (CHA) salt form often enhances the stability and handling characteristics of the free acid. This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Understanding its solubility and stability is paramount for its successful application in these and other synthetic methodologies.

Solubility Profile

Table 1: Estimated and Qualitative Solubility of Boc-D-Aza-OH (CHA)

| Solvent | Type | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | Often requires sonication for complete dissolution. Hygroscopic DMSO can affect solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for peptide synthesis and click chemistry. |

| Methanol (MeOH) | Polar Protic | Soluble | Generally good solubility for Boc-protected amino acids. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol. |

| Water | Polar Protic | Sparingly Soluble | The cyclohexylammonium salt may slightly improve aqueous solubility compared to the free acid. Solubility is pH-dependent. |

| Dichloromethane (B109758) (DCM) | Nonpolar Aprotic | Soluble | A common solvent for Boc-based solid-phase peptide synthesis. |

| Chloroform (B151607) (CHCl₃) | Nonpolar Aprotic | Soluble | Similar to dichloromethane. |

| Acetone | Polar Aprotic | Slightly Soluble | Moderate solubility is expected. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Slightly Soluble | Lower solubility is anticipated. |

Stability Profile

The stability of Boc-D-Aza-OH (CHA) is primarily determined by the lability of the Boc protecting group and the reactivity of the azido functional group under various conditions.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents will rapidly deprotect the amino group. The azido group is generally stable under mild acidic conditions used in peptide synthesis but can be sensitive to very strong acids.[1][2]

-

Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is stable under basic conditions, making it orthogonal to base-labile protecting groups like Fmoc.[3] The azido group is also stable under basic conditions commonly used in peptide synthesis.[1]

Thermal Stability

Boc-protected amino acids can undergo thermal decomposition, although this typically requires elevated temperatures. For long-term storage, it is recommended to keep the compound at low temperatures (-20°C to 4°C). The azido group itself can be thermally sensitive, and low molecular weight organic azides, in particular, can be explosive.[4][5] Therefore, heating of Boc-D-Aza-OH (CHA) should be avoided unless part of a controlled reaction.

Photostability

While not extensively documented for this specific compound, compounds with azido groups can be light-sensitive. It is good practice to store Boc-D-Aza-OH (CHA) protected from light.[4]

Stability of the Azido Group and Safety Considerations

Organic azides are energetic compounds and should be handled with care.[4][5][6]

-

Shock Sensitivity: Low molecular weight organic azides can be shock-sensitive and potentially explosive.[4]

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can lead to the formation of highly explosive heavy metal azides. Use non-metal spatulas for handling.[4]

-

Reducing Agents: The azido group can be reduced to an amine by various reducing agents, such as dithiothreitol (B142953) (DTT) or phosphines. This reactivity should be considered when planning synthetic steps.

-

Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in reactions where the azide (B81097) is a free ion, as this can lead to the formation of explosive di- and tri-azidomethane.[4][5] However, as a covalently bound functional group in Boc-D-Aza-OH, its use as a solvent for the intact molecule is common practice in peptide synthesis.

Table 2: Summary of Stability and Incompatibilities

| Condition | Stability of Boc Group | Stability of Azido Group | Notes and Safety Precautions |

| Strong Acid (e.g., TFA, HCl) | Labile | Generally Stable | Boc group is readily cleaved. |

| Basic Conditions (e.g., Piperidine, DIPEA) | Stable | Stable | Compatible with Fmoc chemistry. |

| Elevated Temperature | Potentially Unstable | Potentially Unstable | Avoid unnecessary heating. Can decompose. |

| Light | Generally Stable | Potentially Sensitive | Store protected from light. |

| Heavy Metals | Stable | Reactive/Hazardous | Forms explosive metal azides. Avoid contact. |

| Reducing Agents (e.g., DTT) | Stable | Labile | Can be reduced to an amine. |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of Boc-D-Aza-OH (CHA) in a given solvent.[7][8]

Materials:

-

Boc-D-Aza-OH (CHA)

-

Selected solvents (e.g., DMSO, DMF, Methanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-D-Aza-OH (CHA) to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at high speed to further separate the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a clear aliquot of the supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Boc-D-Aza-OH (CHA) of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a general approach to assess the stability of Boc-D-Aza-OH (CHA) under various stress conditions.

Materials:

-

Boc-D-Aza-OH (CHA)

-

Solutions for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

-

HPLC system with a UV or PDA detector

-

A suitable HPLC column (e.g., C18)

-

Mobile phase (e.g., acetonitrile (B52724)/water gradient with an acidic modifier like TFA or formic acid)

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure:

-

Method Development:

-

Develop a stability-indicating HPLC method capable of separating the intact Boc-D-Aza-OH (CHA) from its potential degradation products. The method should demonstrate specificity, linearity, accuracy, and precision.

-

-

Sample Preparation:

-

Prepare stock solutions of Boc-D-Aza-OH (CHA) in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Stress Testing:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specific temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions, dilute appropriately, and analyze by HPLC.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of degradation of Boc-D-Aza-OH (CHA) under each stress condition.

-

Assess the peak purity of the parent compound to ensure that co-eluting peaks are not interfering with the analysis.

-

Visualizations

Experimental Workflow: Shake-Flask Solubility Determination

References

- 1. uvic.ca [uvic.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Boc-D-Aza-OH (CHA): An Unnatural Amino Acid for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a growing interest in the incorporation of unnatural amino acids into peptides and proteins. These non-proteinogenic amino acids offer a vast chemical space to modulate the pharmacological properties of bioactive peptides. Among these, Boc-D-Aza-OH (CHA), chemically known as Boc-D-azidoalanine cyclohexylammonium salt, has emerged as a valuable tool for researchers. This technical guide provides a comprehensive overview of Boc-D-Aza-OH (CHA), including its synthesis, incorporation into peptides, and its applications in drug discovery, with a focus on its utility as a versatile chemical handle for bioconjugation via "click chemistry."

Unnatural amino acids are incorporated into peptides for a variety of reasons, including increasing the activity or selectivity and plasma stability of peptides in drug discovery projects.[1] They can also be used to induce or stabilize secondary structures such as helices, sheets, and turns.[1] The replacement of a natural amino acid with an aza-amino acid, where the alpha-carbon is replaced by a nitrogen atom, introduces conformational restrictions that can bend the peptide backbone, often favoring β-turn conformations.[1][] This can lead to enhanced biological activity and selectivity, as well as improved metabolic stability and prolonged duration of action.[1]

Boc-D-Aza-OH (CHA) is a Boc-protected form of D-azidoalanine. The D-configuration offers resistance to enzymatic degradation by proteases, thereby increasing the in-vivo stability and half-life of the resulting peptide.[3][4] The azide (B81097) moiety serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6] This allows for the site-specific conjugation of a wide range of molecules, including fluorescent probes, imaging agents, and drug payloads, to the peptide scaffold.

Core Properties of Boc-D-Aza-OH (CHA)

| Property | Value | Reference |

| Chemical Name | N-tert-butyloxycarbonyl-D-3-azido-alanine cyclohexylammonium salt | N/A |

| Molecular Formula | C14H27N5O4 | N/A |

| Molecular Weight | 329.40 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Key Functional Groups | Boc-protected amine, Azide, Carboxylic acid (as CHA salt) | N/A |

| Primary Application | Unnatural amino acid for Solid-Phase Peptide Synthesis (SPPS) and subsequent bioconjugation via click chemistry. | [5][6] |

Experimental Protocols

Synthesis of Boc-D-azidoalanine

While Boc-D-Aza-OH (CHA) is commercially available, the synthesis of the parent amino acid, Boc-D-azidoalanine, can be achieved from a suitable precursor such as Boc-D-serine. A common method involves the activation of the hydroxyl group of Boc-D-serine followed by nucleophilic substitution with an azide source.

Materials:

-

Boc-D-serine

-

Triphenylphosphine (B44618) (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN3)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure (Mitsunobu Reaction):

-

Dissolve Boc-D-serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) to the stirred solution. The solution will typically turn from colorless to a yellow-orange color.

-

After stirring for 10-15 minutes at 0 °C, add a solution of diphenylphosphoryl azide (1.5 equivalents) in anhydrous THF. If using sodium azide, it should be added as a solid.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield Boc-D-azidoalanine.

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Aza-OH (CHA)

The incorporation of Boc-D-Aza-OH (CHA) into a growing peptide chain is typically performed using standard Boc-SPPS protocols.[7][8]

Materials:

-

Pre-loaded resin (e.g., Merrifield or PAM resin)

-

Boc-D-Aza-OH (CHA)

-

Other Boc-protected amino acids

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

-

Activator: e.g., 1-Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v)

-

Neutralization solution: e.g., 10% DIEA in DCM

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Washing solvents: DCM, DMF, Methanol

-

Cleavage cocktail: e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the TFA/DCM deprotection solution to the resin and agitate for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Add the neutralization solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and wash the resin with DCM.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate Boc-D-Aza-OH (CHA) (2-4 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., DIC/HOBt or HBTU) and DIEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-4 hours, or until a negative Kaiser test is obtained.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for the appropriate time to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification and Characterization:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of the incorporated D-azidoalanine residue can be used for site-specific labeling via CuAAC.

Materials:

-

Azido-functionalized peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Dissolve the azido-functionalized peptide and the alkyne-functionalized molecule in the chosen solvent.

-

Prepare a fresh solution of sodium ascorbate.

-

Prepare a solution of CuSO4 and the ligand (THPTA or TBTA).

-

Add the CuSO4/ligand solution to the peptide/alkyne mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by HPLC or MS.

-

Purify the resulting triazole-linked conjugate by RP-HPLC.

Visualization of Workflows

Boc-SPPS Cycle for Incorporation of Boc-D-Aza-OH (CHA)

Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Post-Synthetic Modification via Click Chemistry

Caption: Workflow from peptide synthesis to post-synthetic modification using click chemistry.

Applications in Drug Discovery and Development

The incorporation of Boc-D-Aza-OH (CHA) into peptides opens up numerous avenues for drug discovery and development.

-

Enhanced Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation, which can significantly increase the in-vivo half-life of peptide-based drugs.[4][12]

-

Conformational Control: As an aza-amino acid, it can induce β-turn structures, which can be crucial for receptor binding and biological activity.[]

-

Site-Specific Conjugation: The azide group allows for the precise attachment of various functionalities. This is particularly valuable for:

-

Antibody-Drug Conjugates (ADCs): The peptide can act as a linker to attach a cytotoxic drug to an antibody for targeted cancer therapy.

-

Targeted Drug Delivery: Peptides with high affinity for specific receptors can be conjugated to drugs to deliver them to the desired site of action, minimizing off-target effects.

-

Molecular Imaging: Fluorescent dyes or radioisotopes can be attached to peptides for diagnostic and imaging purposes.

-

-

Probing Protein-Protein Interactions (PPIs): Peptides containing Boc-D-Aza-OH (CHA) can be synthesized and then "clicked" to photo-crosslinkers to study PPIs.[13][14]

Conclusion

Boc-D-Aza-OH (CHA) is a powerful and versatile unnatural amino acid that offers significant advantages for the design and synthesis of novel peptide-based therapeutics and research tools. Its unique combination of a D-amino acid backbone for enhanced stability and an azide handle for site-specific modification via click chemistry makes it an invaluable component in the toolbox of medicinal chemists and drug developers. The detailed protocols and workflows provided in this guide aim to facilitate the adoption of this technology for the advancement of peptide-based drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A bifunctional amino acid to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Aza-Amino Acids in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug discovery, the quest for molecules with enhanced therapeutic properties is perpetual. Peptides, with their high specificity and biological activity, are attractive candidates, but their application is often limited by poor metabolic stability and conformational flexibility. Aza-amino acids, synthetic analogs of natural amino acids where the α-carbon is replaced by a nitrogen atom, have emerged as a powerful tool to overcome these limitations.[1][2] This substitution to a semicarbazide (B1199961) moiety introduces significant conformational constraints, often inducing a β-turn geometry, which can lead to improved receptor binding, enhanced biological activity, and increased resistance to enzymatic degradation.[1][2][3][4] This technical guide provides a comprehensive overview of aza-amino acids in peptide chemistry, detailing their synthesis, incorporation into peptides, impact on structure and function, and applications in drug development.

Core Concepts: Structure and Conformational Impact

The defining feature of an aza-amino acid is the replacement of the chiral α-carbon with a nitrogen atom. This seemingly subtle change has profound stereochemical and conformational consequences. The resulting semicarbazide linkage alters the peptide backbone, influencing dihedral angles and promoting the formation of secondary structures, most notably β-turns.[1][2][3][4] X-ray crystallography and NMR spectroscopy have been instrumental in elucidating the conformational preferences of aza-peptides, revealing a propensity for turn-like structures that can mimic the bioactive conformation of parent peptides.[3][5][6]

Below is a logical diagram illustrating the progression from the basic concept of aza-amino acids to their therapeutic applications.

References

- 1. X-ray structures of aza-proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aza-Amino Acids Disrupt β-Sheet Secondary Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of azaamino acid residue in beta-turn formation and stability in designed peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-Aza-Amino Acids for Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. One powerful approach in peptidomimetic design is the incorporation of aza-amino acids, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification induces significant conformational changes, enhances proteolytic resistance, and can fine-tune the biological activity of the parent peptide. This technical guide focuses on the use of Boc-D-aza-amino acids in the design and synthesis of aza-peptides, providing a comprehensive resource for researchers in the field.

The notation "Boc-D-Aza-OH (CHA)" represents a generic N-terminally protected D-aza-amino acid, where "Boc" is the tert-butyloxycarbonyl protecting group, "D" indicates the stereochemistry, and "Aza" refers to the aza-amino acid core. The specific side chain is not defined by "Aza" and will be represented by a generic "R" group in this guide. The "(CHA)" designation typically indicates the use of cyclohexylamine (B46788) as a counter-ion to form a salt, which can improve the stability and handling of the carboxylic acid monomer.

Properties and Advantages of Aza-Peptide Incorporation

The substitution of an α-carbon with a nitrogen atom imparts several key properties to a peptide backbone:

-

Conformational Constraint: The lone pair repulsion between the adjacent nitrogen atoms in the semicarbazide (B1199961) linkage of an aza-peptide restricts the torsional angles, often inducing a β-turn conformation. This can be leveraged to stabilize bioactive conformations and enhance receptor binding affinity.

-

Enhanced Proteolytic Stability: The aza-peptide bond is significantly more resistant to enzymatic cleavage by proteases compared to a standard peptide bond, leading to a longer in vivo half-life.[1]

-

Modulation of Biological Activity: The altered stereoelectronic properties of the aza-peptide backbone can lead to changes in the biological activity of the peptide, including increased potency, altered receptor selectivity, or a switch from agonist to antagonist activity.[2][3] Aza-peptides have been successfully developed as receptor ligands and enzyme inhibitors.[4]

Quantitative Biological Data of Aza-Peptides

The incorporation of aza-amino acids has been shown to modulate the biological activity of various peptides. The following tables summarize quantitative data from studies on aza-peptide analogs of Growth Hormone Releasing Peptide-6 (GHRP-6) and aza-peptide protease inhibitors.

Table 1: Binding Affinities of GHRP-6 Aza-Peptide Analogs for CD36 and GHS-R1a Receptors

| Compound/Analog | Modification | CD36 Binding Affinity (IC50, µM) | GHS-R1a Binding Affinity (IC50, µM) | Reference |

| Hexarelin | [His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2] | 2.37 | >10 | [5] |

| [aza-Phe4]-GHRP-6 | Trp4 replaced by aza-Phe | 1.34 | >10 | [5] |

| [aza-Tyr4]-GHRP-6 | Trp4 replaced by aza-Tyr | >100 | >1000 | [6] |

| [Ala1, aza-Phe2]-GHRP-6 | His1 to Ala, D-Trp2 to aza-Phe | >100 | >1000 | [6] |

| [aza-Leu3, Ala6]-GHRP-6 | Ala3 to aza-Leu, Lys6 to Ala | >100 | >1000 | [6] |

| [aza-Glu]-GHRP-6 Analogs | Various aza-Glu substitutions | 2-27 | Not reported | [7] |

Table 2: Inhibitory Activity of Aza-Peptide Protease Inhibitors

| Compound/Analog | Target Protease | Inhibitory Activity (IC50, µM) | Reference |

| Cbz-Leu-Leu-Aza-Leu-CHO | Human 20S Proteasome (β5 subunit) | 2.3 ± 1.5 | [8] |

| Cbz-Leu-Phe-Aza-Leu-CHO | Human 20S Proteasome (β5 subunit) | 27.3 | [9] |

| Cbz-Leu-Leu-Aza-Leu-COMe | Human 20S Proteasome (β5 subunit) | 14.6 | [9] |

| Aza-Aspartate Derivatives | Caspase-3 | 7.74 | [10] |

| Aza-Aspartate Derivatives | Caspase-6 | 9.08 | [10] |

| Aza-Peptide Michael Acceptors | Caspase-3 and -8 | 0.031 - 0.055 | [11] |

Experimental Protocols

The synthesis of aza-peptides can be achieved using solid-phase peptide synthesis (SPPS). A versatile method is the "submonomer" approach, where a generic aza-glycine residue is first incorporated into the peptide chain, and the side chain is subsequently introduced on the solid support.

Protocol 1: Synthesis of Boc-D-Aza-Amino Acid Monomer (General)

This protocol outlines the general synthesis of a Boc-protected D-aza-amino acid precursor. The synthesis starts from a suitable aldehyde or ketone to introduce the desired side chain (R).

-

Hydrazone Formation:

-

Dissolve Boc-hydrazine (1 equivalent) in methanol.

-

Add the desired aldehyde or ketone (R-CHO or R-CO-R') (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours until the formation of the corresponding Boc-hydrazone is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure to obtain the crude Boc-hydrazone.

-

-

Reduction of Hydrazone to Hydrazine:

-

Dissolve the crude Boc-hydrazone in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (B1222165) (NaBH4) (1.5 equivalents) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-N'-alkylhydrazine.

-

-

Carboxylation:

-

Dissolve the N-Boc-N'-alkylhydrazine in a suitable aprotic solvent (e.g., THF).

-

Cool the solution to -78 °C.

-

Add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

-

After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Acidify the aqueous layer with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude Boc-D-Aza(R)-OH.

-

Purify by column chromatography.

-

For the CHA salt, dissolve the purified product in a minimal amount of a suitable solvent and add one equivalent of cyclohexylamine. Crystallize to obtain Boc-D-Aza(R)-OH (CHA).

-

Protocol 2: Solid-Phase Aza-Peptide Synthesis using the Submonomer Approach

This protocol describes the incorporation of an aza-amino acid residue into a peptide chain on a solid support.[12]

-

Resin Preparation:

-

Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Perform standard Fmoc deprotection of the resin using 20% piperidine (B6355638) in DMF.

-

-

Aza-Glycine Incorporation:

-

Activate Fmoc-aza-glycine p-nitrophenyl ester (3 equivalents) with a suitable coupling agent like HOBt (3 equivalents) in DMF.

-

Add the activated aza-glycine to the deprotected resin and shake for 12-24 hours.

-

Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.

-

-

Side Chain Introduction (N-Alkylation):

-

Swell the aza-glycine-containing resin in anhydrous THF.

-

Add the desired alkyl halide (R-X) (5-10 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (5-10 equivalents).

-

Shake the reaction mixture at room temperature for 24-48 hours. The progress of the alkylation can be monitored by a colorimetric test (e.g., Kaiser test on a cleaved sample).

-

Wash the resin thoroughly with THF, DMF, and DCM.

-

-

Peptide Chain Elongation:

-

Perform Fmoc deprotection of the newly formed aza-amino acid residue.

-

Continue the peptide chain elongation using standard Fmoc-SPPS protocols for the subsequent amino acid couplings.

-

-

Cleavage and Deprotection:

-

After completion of the synthesis, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Purify the crude aza-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Logical Workflow for Aza-Peptide Synthesis

Caption: Workflow for Solid-Phase Aza-Peptide Synthesis.

Signaling Pathway Modulation by GHRP-6 Aza-Peptide Analog

The aza-peptide analogs of GHRP-6 have been shown to selectively bind to the CD36 receptor, leading to the inhibition of angiogenesis. This pathway is relevant in diseases such as age-related macular degeneration.

Caption: GHRP-6 Aza-Peptide Analog Signaling Pathway.

Conclusion

The incorporation of Boc-D-aza-amino acids into peptides is a robust strategy for the development of novel peptidomimetics with improved therapeutic potential. The resulting aza-peptides often exhibit enhanced metabolic stability and constrained conformations, leading to fine-tuned biological activities. The synthetic protocols provided herein offer a framework for the rational design and synthesis of aza-peptide libraries for drug discovery and chemical biology applications. The quantitative data presented underscore the significant impact that aza-amino acid substitution can have on receptor affinity and enzyme inhibition. Future research in this area will likely focus on exploring a wider diversity of aza-amino acid side chains and their application in targeting a broader range of biological processes.

References

- 1. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azapeptide analogues of the growth hormone releasing peptide 6 as cluster of differentiation 36 receptor ligands with reduced affinity for the growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biomedical Potential of Azapeptide Modulators of the Cluster of Differentiation 36 Receptor (CD36) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - StructureâActivity Relationships of GHRP-6 Azapeptide Ligands of the CD36 Scavenger Receptor by Solid-Phase Submonomer Azapeptide Synthesis - Journal of the American Chemical Society - Figshare [figshare.com]

- 8. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solid phase submonomer azapeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Boc-D-Aza-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Aza-OH (CHA), or N-Boc-D-3-azidoalanine dicyclohexylammonium (B1228976) salt, is a synthetic amino acid derivative that serves as a critical tool in chemical biology and drug development. Its core "mechanism of action" is not defined by a direct interaction with a biological target to elicit a cellular response, but rather by its chemical reactivity that enables the precise covalent modification of biomolecules.[1][2] This guide details the chemical principles underlying its function, its application in bioconjugation, and the experimental protocols for its use.

The utility of Boc-D-Aza-OH (CHA) lies in its azido (B1232118) functional group, which can participate in highly specific and efficient "click chemistry" reactions.[1][2] These reactions allow for the stable linking of this amino acid, or peptides containing it, to other molecules, such as reporter tags, imaging agents, or drug payloads.[3][]

Chemical Properties and Data

The key quantitative data for Boc-D-Aza-OH (CHA) relates to its chemical and physical properties rather than biological activity metrics like IC50 values.

| Property | Value | Reference |

| Molecular Formula | C8H14N4O4 | [3] |

| Molecular Weight | 230.22 g/mol | [3] |

| CAS Number | 122225-54-1 | [5] |

| Appearance | Brown oil | [5] |

| Purity | ≥95% | [5] |

| Storage Temperature | Room Temperature | [5] |

| Key Functional Groups | Azide (B81097) (-N3), Boc-protected amine, Carboxylic acid | [1][2][3] |

Core Mechanism of Action: Click Chemistry

The primary mechanism of action of Boc-D-Aza-OH (CHA) is its participation in two main types of click chemistry reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide (present in Boc-D-Aza-OH) and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, which is advantageous for in vivo applications where copper toxicity is a concern. This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[1][2]

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.

Experimental Protocols and Workflow

The following are generalized protocols for the application of Boc-D-Aza-OH in bioconjugation. These protocols assume that Boc-D-Aza-OH has first been incorporated into a peptide or protein of interest through solid-phase peptide synthesis or other biochemical methods.

General Experimental Workflow

The overall process involves incorporating the azido-amino acid into a biomolecule, followed by a click chemistry reaction to conjugate it with a molecule of interest.

Caption: General workflow for bioconjugation using Boc-D-Aza-OH.

Protocol 1: CuAAC for Protein Labeling

This protocol describes the labeling of a purified protein containing an azido group with an alkyne-functionalized fluorescent dye.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).

-

Prepare the azido-functionalized protein in a copper-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azido-protein (final concentration 1-10 µM) and the alkyne-dye (final concentration 50-100 µM).

-

Add CuSO4 to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Gently mix and incubate at room temperature for 1-2 hours, protected from light.

-

-

Purification and Analysis:

-

Remove unreacted dye and reagents by size-exclusion chromatography or dialysis.

-

Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning and quantify the labeling efficiency by UV-Vis spectroscopy.

-

Protocol 2: SPAAC for Live Cell Labeling

This protocol is for labeling a cell-surface protein that has incorporated an azido-amino acid with a DBCO-functionalized imaging agent.

-

Cell Preparation:

-

Culture cells that have been metabolically labeled or otherwise engineered to express a protein containing an azido group.

-

Wash the cells twice with serum-free, copper-free media or PBS.

-

-

Labeling Reaction:

-

Prepare a stock solution of the DBCO-reagent in DMSO.

-

Dilute the DBCO-reagent in pre-warmed culture media to the desired final concentration (typically 10-50 µM).

-

Remove the wash buffer from the cells and add the DBCO-containing media.

-

Incubate the cells under normal culture conditions (37°C, 5% CO2) for 30-60 minutes.

-

-

Washing and Imaging:

-

Remove the labeling media and wash the cells three times with fresh media or PBS to remove any unreacted DBCO-reagent.

-

The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

-

Conclusion

Boc-D-Aza-OH (CHA) is a versatile chemical tool whose mechanism of action is rooted in the principles of bioorthogonal click chemistry.[1][2] It does not possess intrinsic biological activity but serves as a powerful building block for the synthesis of modified peptides and the specific conjugation of biomolecules.[3][] Its application in CuAAC and SPAAC reactions enables a wide range of studies in proteomics, drug delivery, and molecular imaging, making it an indispensable reagent for researchers in the life sciences.

References

An In-depth Technical Guide on the Safety and Handling of Boc-D-Aza-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-D-Aza-OH (CHA), a reagent utilized in click chemistry for bioconjugation and drug development. Due to the presence of an azide (B81097) functional group, specific precautions are necessary to ensure safe laboratory practices.

Chemical and Physical Properties

Boc-D-Aza-OH (CHA) is a protected amino acid derivative containing a reactive azide moiety. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the cyclohexylamine (B46788) (CHA) salt enhances stability.

| Property | Value | Source |

| CAS Number | 2098496-96-7 | [1] |

| Molecular Formula | C14H27N5O4 | [1] |

| Molecular Weight | 329.4 g/mol | [1] |

| Appearance | Off-white to yellow powder (typical for similar compounds) | Inferred from related products |

| Storage Temperature | -20°C | [1] |

Safety and Hazard Information

| Hazard | Description | Precautionary Measures |

| Explosive Potential | Organic azides can decompose explosively when subjected to heat, light, pressure, or shock.[1][2][3] Small molecules with a high nitrogen-to-carbon ratio are particularly hazardous. | Handle with care, avoiding friction and impact. Work behind a blast shield for reactions of unknown stability.[3] Do not scale up reactions without a thorough risk assessment. |

| Toxicity | The azide ion has a toxicity comparable to that of cyanide.[2] It can be fatal if inhaled, absorbed through the skin, or swallowed. | Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2][3][4] |

| Reactivity | Reacts violently with strong oxidizing agents, strong acids, and certain metals.[1][5] Contact with heavy metals (e.g., copper, lead) can form highly shock-sensitive metal azides.[1] Avoid using chlorinated solvents like dichloromethane, which can form explosive diazidomethane.[1][2] | Use plastic or ceramic spatulas for handling.[2][6] Ensure all reaction components are compatible. Avoid contact with incompatible metals. |

| Formation of Hydrazoic Acid | Contact with acid can produce highly toxic and explosive hydrazoic acid gas. | Keep away from acidic conditions. Azide waste should be stored separately from acidic waste.[2] |

Handling and Storage

Proper handling and storage are crucial to mitigate the risks associated with Boc-D-Aza-OH (CHA).

| Aspect | Protocol |

| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves. For procedures with a higher risk of splashing, a face shield is recommended.[3] |